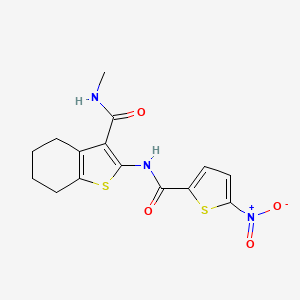

N-methyl-2-(5-nitrothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

描述

属性

IUPAC Name |

N-methyl-2-[(5-nitrothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c1-16-14(20)12-8-4-2-3-5-9(8)24-15(12)17-13(19)10-6-7-11(23-10)18(21)22/h6-7H,2-5H2,1H3,(H,16,20)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSFQICMTXOTJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N-methyl-2-(5-nitrothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Nitrothiophene Moiety: This step involves nitration reactions to introduce the nitro group onto the thiophene ring.

Amidation Reaction: The final step involves the formation of the amido group through reactions with appropriate amines.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

化学反应分析

N-methyl-2-(5-nitrothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents like potassium permanganate or chromium trioxide. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.

Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of N-methyl-2-(5-nitrothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The nitrothiophene moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amido group may also play a role in binding to target molecules, enhancing the compound’s overall activity.

相似化合物的比较

Core Structural Variations

The tetrahydrobenzo[b]thiophene-3-carboxamide framework is common among analogues, but substituents at the 2-position and N-methylation at the carboxamide group vary significantly:

Key Observations :

- Electron-Withdrawing vs.

- Steric Effects: Bulky substituents like tert-butyl (CID 2862078) or phenoxy () may influence conformational flexibility and binding pocket accessibility .

Crystallographic and Computational Analysis

- Structural Studies : Analogues such as the fluorophenyl derivative () and trimethoxybenzoyl compound () were analyzed using X-ray diffraction (SHELX , ORTEP ). Hydrogen-bonding patterns (e.g., N–H···O in ) influence crystal packing and stability .

- Hirshfeld Surface Analysis : Applied to the fluorophenyl derivative to quantify intermolecular interactions, revealing dominant H···H (54.4%) and H···C (22.2%) contacts .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key reaction conditions ensure successful formation of the carboxamide linkage?

- Methodological Answer : Synthesis involves multi-step reactions starting with the benzothiophene core. A common approach couples 5-nitrothiophene-2-carboxylic acid derivatives with the tetrahydrobenzothiophene precursor using carbodiimide agents (e.g., EDC/DCC) in anhydrous dichloromethane under nitrogen. Critical conditions include low temperatures (0–5°C) during carboxylic acid activation to prevent hydrolysis, followed by gradual warming for amide bond formation. Purification employs recrystallization (methanol) or column chromatography (ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should be analyzed?

- Methodological Answer :

- 1H/13C NMR : N-methyl singlet at δ 2.8–3.1 ppm; aromatic protons (nitrothiophene) at δ 7.5–8.2 ppm.

- IR : Amide I (1650–1680 cm⁻¹) and nitro group (1520–1560 cm⁻¹) stretches.

- HRMS : Molecular ion validation (e.g., [M+H]+ for C16H16N3O4S2: calculated 386.0532, observed 386.0535) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when encountering low coupling efficiency during amide bond formation?

- Methodological Answer : Address steric/electronic effects from the nitro group by:

- Pre-activating the carboxylic acid with HOBt/DMAP.

- Using polar aprotic solvents (DMF) at 40°C for improved solubility.

- Employing microwave-assisted synthesis (50 W, 100°C, 30 min) to accelerate kinetics. Monitor via TLC (ethyl acetate:hexane 1:1) .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS anomalies)?

- Methodological Answer :

- NMR anomalies : Use 2D spectra (COSY/HSQC) for connectivity confirmation; variable-temperature NMR (25–60°C) to address slow conformational exchange.

- HRMS discrepancies : Re-calibrate with internal standards (e.g., sodium trifluoroacetate); analyze isotopic patterns to exclude adducts .

Q. How do structural modifications at the 5-nitrothiophene-2-amido position influence bioactivity?

- Methodological Answer : Replace the nitro group with electron-donating groups (e.g., methoxy) to alter electrophilicity. Evaluate using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。